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Compound of Interest

Compound Name: AZ876

Cat. No.: B1665899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of AZD8186 with

other compounds, supported by experimental data. AZD8186 is a potent and selective inhibitor

of the phosphoinositide 3-kinase (PI3K) beta (β) and delta (δ) isoforms, with IC50 values of 4

nM and 12 nM, respectively.[1][2] The PI3K/AKT/mTOR signaling pathway is frequently

dysregulated in cancer, and its inhibition is a key therapeutic strategy.[3] AZD8186 has shown

promise in preclinical and clinical studies, particularly in tumors with loss of the tumor

suppressor PTEN, which leads to hyperactivation of the PI3Kβ isoform.[4][5] This guide will

delve into the combination strategies aimed at enhancing the anti-tumor efficacy of AZD8186.

Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of AZD8186 alone and in

combination with other therapeutic agents.

Table 1: In Vitro Activity of AZD8186 in Cancer Cell Lines
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Cell Line Cancer Type PTEN Status
AZD8186 GI50
(nM)

Notes

BT549
Triple-Negative

Breast Cancer
Deficient 31

Sensitivity is

associated with

inhibition of the

AKT pathway.[6]

MDA-MB-468
Triple-Negative

Breast Cancer
Null 65-358

AZD8186 inhibits

PI3Kβ-

dependent

activation of

pAKT (Ser473)

with an IC50 of 3

nM in this cell

line.[1][6]

MDA-MB-436
Triple-Negative

Breast Cancer
Loss 899 [6]

HCC70
Triple-Negative

Breast Cancer
Null -

AZD8186 at 25

and 50 mg/kg

inhibited tumor

growth by 62%

and 85%

respectively in

vivo.[4]

PC3 Prostate Cancer Null -

In vivo, AZD8186

at 50 mg/kg

inhibited tumor

growth.[4]

LNCaP Prostate Cancer Null -

AZD8186

suppressed

phosphorylation

of AKT, PRAS40,

S6, and FOXO.

[4]
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Table 2: Synergistic Effects of AZD8186 in Combination Therapies
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Combination Agent Cancer Type/Model Key Findings

Docetaxel
Triple-Negative Breast Cancer

& Prostate Cancer

Increased tumor control is

achieved when AZD8186 is

used in combination with

docetaxel.[4][5]

Paclitaxel Triple-Negative Breast Cancer

Combination of paclitaxel with

AZD8186 significantly

enhanced apoptosis in PTEN-

loss cell lines.[6] For instance,

in MDA-MB-468 cells, the

combination induced 33%

apoptotic cells compared to

about 10% with single-drug

treatments.[6]

Paclitaxel Advanced Gastric Cancer

A Phase Ib/II study showed the

combination was well-

tolerated, but with limited

clinical efficacy. The 4-month

progression-free survival rate

was 18.8%.[7][8]

Abiraterone Acetate
Advanced Solid Tumors (incl.

Prostate Cancer)

A Phase I study demonstrated

that the combination was

tolerated and showed

preliminary evidence of

antitumor activity.[9][10][11]

Vistusertib (mTORC1/2

inhibitor)
Advanced Solid Tumors

The combination was tolerated

and showed preliminary signs

of antitumor activity in a Phase

I trial.[9][10][11] Preclinical

studies in PTEN-deficient

models showed that combining

AZD8186 with mTOR inhibitors

led to tumor regression.
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PI3Kα inhibitors (AZD8835,

BYL719)
PTEN-null tumor models

Preclinical data suggests that

combining AZD8186 with

PI3Kα inhibitors can lead to

increased antitumor activity.[9]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of AZD8186 and a typical

experimental workflow for assessing synergistic effects.

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by AZD8186 and

Vistusertib.
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Caption: Experimental workflow for assessing in vitro synergistic effects of AZD8186.

Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of AZD8186

synergy.

1. Cell Viability Assay (Sulforhodamine B - SRB)

Objective: To determine the effect of AZD8186, alone and in combination, on the proliferation

of cancer cell lines.

Methodology:
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Cancer cell lines (e.g., MDA-MB-436, MDA-MB-468) are seeded in 96-well plates at a

density that allows for logarithmic growth over 72 hours and are incubated overnight.

Cells are then treated with a range of concentrations of AZD8186, the combination drug

(e.g., paclitaxel), or both for 72 hours.[6]

After the incubation period, cells are fixed with trichloroacetic acid (TCA).

The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular

proteins.

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based

solution.

The absorbance is measured using a plate reader to determine cell viability.

The half-maximal growth inhibitory concentration (GI50) is calculated. The Combination

Index (CI) is then calculated using the Chou-Talalay method to determine synergy (CI <

0.8), additivity (CI 0.8-1.2), or antagonism (CI > 1.2).[6]

2. Apoptosis Assay (Annexin V Staining)

Objective: To quantify the induction of apoptosis by AZD8186 and its combination partners.

Methodology:

Cells are treated with AZD8186, the combination drug (e.g., paclitaxel), or both for a

specified period (e.g., 72 hours).[6]

Both floating and adherent cells are collected and washed with cold PBS.

Cells are resuspended in Annexin V binding buffer.

Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of

the plasma membrane of apoptotic cells) and a viability dye (like propidium iodide) are

added to the cells.

The cells are incubated in the dark.
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The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry. A

significant increase in the percentage of apoptotic cells in the combination treatment

compared to single-agent treatments indicates enhanced efficacy.[6]

3. In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of AZD8186, alone and in combination, in a

living organism.

Methodology:

Immuno-compromised mice are subcutaneously implanted with human cancer cells (e.g.,

HCC70, MDA-MB-468, PC3).

When tumors reach a palpable size, the mice are randomized into treatment groups:

vehicle control, AZD8186 alone, combination agent alone (e.g., docetaxel), and AZD8186

plus the combination agent.

AZD8186 is typically administered orally (p.o.) at specified doses and schedules (e.g., 25

or 50 mg/kg, twice daily).[4] The combination agent is administered according to its

established protocol.

Tumor volume and body weight are measured regularly throughout the study.

At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis

(e.g., levels of phosphorylated AKT) to confirm target engagement.

Treatment efficacy is determined by comparing the tumor growth inhibition in the treated

groups to the vehicle control group.

4. Pharmacodynamic (PD) Biomarker Analysis

Objective: To confirm that AZD8186 is inhibiting its target in vivo.

Methodology:

Paired fresh tumor biopsies are collected from patients or xenograft models at baseline

(pre-treatment) and after a specified duration of AZD8186 treatment.[9]
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Blood samples can also be collected to assess biomarkers in platelet-rich plasma, as

PI3Kβ regulates platelet function.[9]

The levels of phosphorylated (p) and total proteins in the PI3K pathway, such as pAKT

(S473), total AKT, and pGSK3β, are measured using techniques like solid-phase enzyme-

linked immunosorbent Mesoscale Discovery multiplex assays or Western blotting.[9]

A significant reduction in the ratio of phosphorylated to total protein after treatment

indicates effective target inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Investigating the Synergistic Effects of AZD8186: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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